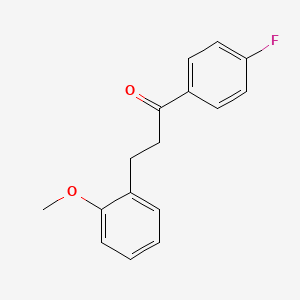

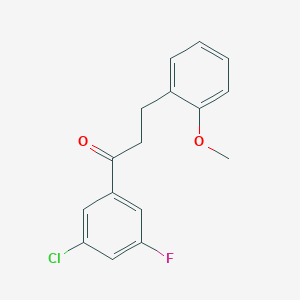

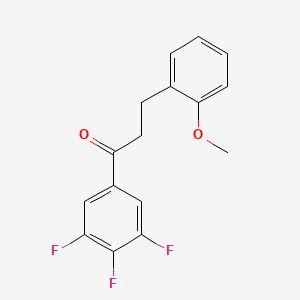

3-(2-Thiomethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Thiomethylphenyl)propiophenone, also known as 2-thio-m-tolylpropiophenone, is a synthetic compound composed of a thioether and a propiophenone moiety. It is a colorless, crystalline solid and is used in various scientific research applications, including drug synthesis and synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

Electrochromic Materials

- High-Contrast Electrochromic Polymers : Research on derivatives of 3,4-ethylenedioxythiophene, a structurally related compound to 3-(2-Thiomethylphenyl)propiophenone, has led to the development of electrochromic polymers. These materials exhibit high electrochromism, transitioning from transmissive light gray to opaque deep purple, potentially useful for display technologies and smart windows (Sankaran & Reynolds, 1997).

Catalysis and Synthesis

- Asymmetric Transfer Hydrogenation : A study involving Ru cluster-based catalyst systems for the asymmetric transfer hydrogenation of propiophenone derivatives, which include compounds structurally similar to this compound, highlights their efficiency in producing high yields with high enantiomeric excesses (Zhang et al., 2003).

- Synthesis of Thiophene Derivatives : Thiophene derivatives, including those similar to this compound, have been synthesized for their pharmacological potential. The synthesis process involves reactions of amines with propenoyl chloride derivatives (Tabuuchi, 1960).

Material Science

- Novel Low Band Gap Polymers : The synthesis of poly(2-phenylthieno[3,4-b]thiophene), structurally related to this compound, has led to the discovery of novel conductive polymers with low band gaps, potentially useful in electronics and photovoltaics (Neef et al., 1999).

Pharmacology and Biomedical Applications

- Calcium Antagonists with Antioxidant Activity : Research into thiazolidinone derivatives, structurally related to this compound, has led to the discovery of compounds that act as calcium antagonists with antioxidant activity, potentially useful in cardiovascular therapies (Kato et al., 1999).

Crystallography

- Crystal Structure Studies : Detailed crystal structure analysis of compounds like (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, which share similarities with this compound, provides insights into the structural properties of these types of molecules (Nagaraju et al., 2018).

Liquid Crystal Technology

- Photoalignment of Nematic Liquid Crystals : Studies on prop-2-enoates derived from thiophene-based compounds have shown their efficacy in promoting excellent photoalignment of nematic liquid crystals, indicating potential applications in LCD technology (Hegde et al., 2013).

properties

IUPAC Name |

3-(2-methylsulfanylphenyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16OS/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLOGODZILBMFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644304 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898754-17-1 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.